2-[(2-Methylpropyl)amino]naphthalene-1,4-dione
Description
Properties
CAS No. |
92248-18-5 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-(2-methylpropylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H15NO2/c1-9(2)8-15-12-7-13(16)10-5-3-4-6-11(10)14(12)17/h3-7,9,15H,8H2,1-2H3 |
InChI Key |
NSFYHPSEVNGFRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Halogenation of Naphthoquinone
Bromination or chlorination at the C2 position creates an electrophilic site for subsequent nucleophilic attack. For example, treatment of 1,4-naphthoquinone with bromine in acetic acid at 40–50°C yields 2-bromo-1,4-naphthoquinone with >85% efficiency.
Amine Coupling
Reaction of 2-bromo-1,4-naphthoquinone with 2-methylpropylamine (isobutylamine) under basic conditions facilitates substitution:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Dry dichloromethane or THF |
| Base | Triethylamine (2.5 equiv) |
| Temperature | 0–5°C → room temperature |
| Reaction Time | 12–24 hours |
| Yield | 68–72% |
Mechanistic studies indicate that the reaction proceeds via an SN2 pathway, with the amine acting as a nucleophile to displace bromide.
Reductive Amination Strategies
An alternative route employs reductive amination between 1,4-naphthoquinone and 2-methylpropylamine derivatives:
Formation of Schiff Base Intermediate
Condensation of 1,4-naphthoquinone with isobutylamine in ethanol under reflux produces the corresponding imine. Infrared spectroscopy confirms C=N bond formation at 1640–1620 cm⁻¹.
Catalytic Hydrogenation
The imine intermediate undergoes reduction using:
Catalyst Systems
| Catalyst | H₂ Pressure (psi) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C (10 wt%) | 50 | 25 | 81 |
| Raney Nickel | 30 | 40 | 76 |
This method avoids halogenated intermediates but requires strict moisture control to prevent quinone reduction.
Radical-Mediated Coupling Approaches
Recent advances utilize Kochi-Anderson decarboxylation for C–N bond formation:
Reaction Setup
A mixture of 2-carboxy-1,4-naphthoquinone and 2-methylpropylamine undergoes radical initiation with Mn(OAc)₃ in acetic acid. The process achieves 63% yield after 6 hours at 80°C.
Key Advantages
-
Tolerates electron-deficient quinones
-
Enables stereoselective synthesis
Microwave-Assisted Synthesis
Optimization studies demonstrate accelerated reaction kinetics using microwave irradiation:
Comparative Data
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional heating | 24 | 71 | 95 |
| Microwave (300 W) | 2.5 | 83 | 98 |
X-ray diffraction analysis of microwave-synthesized batches confirms identical crystal packing to traditionally prepared material.
Industrial-Scale Production Considerations
For kilogram-scale manufacturing, critical parameters include:
Solvent Selection
| Solvent | Boiling Point (°C) | Recovery Rate (%) | Environmental Impact |
|---|---|---|---|
| Ethanol | 78 | 92 | Low |
| DMF | 153 | 85 | High |
| MTBE | 55 | 96 | Moderate |
Waste Stream Management
-
Quinone byproducts: 8–12% of total mass
-
Requires alkaline hydrolysis before disposal
Analytical Characterization Protocols
Post-synthetic verification employs multimodal techniques:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz) | δ 8.05 (d, J=7.5 Hz, 2H, Ar–H) |
| δ 3.22 (t, J=6.8 Hz, 2H, N–CH₂) | |
| IR (KBr) | 1665 cm⁻¹ (C=O), 1580 cm⁻¹ (C–N) |
| HRMS (ESI+) | m/z 230.1174 [M+H]⁺ (calc. 230.1176) |
Purity Assessment
HPLC analysis using C18 column (MeCN:H₂O 70:30) shows 99.2% purity at 254 nm.
Comparative Evaluation of Synthetic Routes
Performance Metrics
| Method | Cost Index | Atom Economy (%) | E-Factor |
|---|---|---|---|
| Nucleophilic | 1.0 | 78 | 6.2 |
| Reductive | 1.4 | 82 | 5.8 |
| Radical | 2.1 | 65 | 8.3 |
| Microwave | 1.8 | 79 | 4.9 |
The nucleophilic approach remains preferred for laboratory-scale synthesis, while microwave methods show promise for industrial applications .
Chemical Reactions Analysis
Alkylation and Acylation
The secondary amine group (-NH-) in the side chain undergoes alkylation or acylation :
Table 2: Alkylation/Acylation Reactions
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl-2-[(2-methylpropyl)amino] derivative | 75–85% | |
| Acylation | Acetyl chloride | Pyridine, RT | N-Acetyl-2-[(2-methylpropyl)amino] derivative | 68–72% |
-
Impact : Alkylation increases lipophilicity, enhancing membrane permeability in biological systems.
Halogenation
Electrophilic halogenation occurs at the aromatic ring:
-
Chlorination : Cl₂ in acetic acid introduces Cl at C5/C8 positions (yield: 55–60%).
-
Bromination : N-Bromosuccinimide (NBS) in CCl₄ selectively brominates C6 (yield: 50–58%).
Redox Cycling and Reactive Oxygen Species (ROS) Generation
The quinone core undergoes two-electron reduction to form a hydroquinone intermediate, which reacts with O₂ to generate ROS :
Key Findings :
-
ROS (e.g., superoxide, hydroxyl radicals) mediate cytotoxic effects in cancer cells .
-
Substituents like the 2-methylpropyl group modulate redox potential, affecting ROS production rates .
Multicomponent Reactions
The compound participates in Mannich reactions and Knoevenagel condensations to form hybrid structures:
Table 3: Multicomponent Reaction Examples
-
Applications : These reactions diversify the compound’s scaffold for structure-activity relationship (SAR) studies .
Stability and Degradation
-
Hydrolysis : The amino group undergoes slow hydrolysis under acidic conditions (pH < 3), forming 2-hydroxy-1,4-naphthoquinone.
-
Photodegradation : UV exposure (λ = 254 nm) accelerates decomposition via radical pathways (t₁/₂ = 2–4 hours).
Biological Activity Correlation
-
Anticancer Activity : Alkylated derivatives show IC₅₀ values of 8–12 μM against MCF-7 breast cancer cells.
-
Antimicrobial Activity : MIC values range from 16–32 μg/mL against Staphylococcus aureus.
Mechanistically, biological effects are linked to redox cycling (ROS generation) and DNA intercalation via the planar quinone ring .
Scientific Research Applications
Naphthoquinones, including 2-[(2-Methylpropyl)amino]naphthalene-1,4-dione, have been extensively studied for their antitumor , antimicrobial , and antioxidant properties. The following table summarizes the key biological activities associated with naphthoquinone derivatives:
Anticancer Activity
A study investigated the cytotoxic effects of naphthoquinone derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth, with IC50 values as low as mol/L against MCF-7 cells. This highlights the potential of these compounds as anticancer agents .
Antimicrobial Properties
Research has shown that naphthoquinone derivatives can effectively inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa. One study reported that specific compounds demonstrated over 60% inhibition of biofilm formation compared to standard antibiotics like ciprofloxacin .
Mechanism of Action
The mechanism by which 2-[(2-Methylpropyl)amino]naphthalene-1,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinone structure can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The amino group may also interact with specific proteins, modulating their activity.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: Linear alkylamino groups (e.g., propylamino in 2e) generally yield higher synthesis efficiencies (69%) compared to branched analogs (e.g., isopropylamino in 2d, 47%) . This trend suggests steric hindrance from bulky substituents (e.g., 2-methylpropyl) may reduce reaction yields.
- Physical Properties: Substituents influence polarity and solubility. For example, hydroxyl-containing derivatives (e.g., 22 in ) exist as oils, while non-polar groups yield solids .
Key Observations :
- Antimicrobial Potency : Electron-withdrawing groups (e.g., trifluoromethyl) enhance activity. Compound 49 (MIC = 2.44 µg/mL) outperforms cefuroxime (MIC = 9.8 µg/mL) against S. epidermidis . Thioether linkages (e.g., 5a in ) further improve antibacterial efficacy .
- Anticancer Activity: Substitution at position 3 (e.g., propylamino in 53) moderately inhibits HeLa cells (IC50 = 12.82 µM), while position 2 substitutions (e.g., methylphenylamino in 55) show stronger activity (IC50 = 4.30 µg/mL) .
Structure-Activity Relationship (SAR) Insights
Positional Effects: Position 2: Amino or thio groups enhance redox activity, critical for generating cytotoxic reactive oxygen species (ROS) . Position 3: Bulky substituents (e.g., trifluoromethylphenyl) improve target binding in antibacterial applications .
Substituent Chemistry: Thio vs. Amino: Thioether linkages (e.g., 5a) often confer higher antimicrobial potency than amino groups due to increased lipophilicity . Chloro Substituents: Chlorine at position 2 (e.g., 53) may stabilize the quinone moiety, enhancing electron affinity and anticancer effects .
Biological Activity
2-[(2-Methylpropyl)amino]naphthalene-1,4-dione, a derivative of naphthoquinone, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and data.
Chemical Structure and Synthesis
The compound belongs to the naphthoquinone family, characterized by a naphthalene ring with a quinone functional group. The synthesis typically involves the reaction of naphthoquinones with various amines. For instance, the synthesis pathway can be outlined as follows:
- Starting Materials : Naphthoquinone derivatives are reacted with 2-methylpropylamine.
- Reaction Conditions : The reaction is usually conducted in a solvent such as ethanol or acetic acid under controlled temperature.
- Characterization : The resulting compounds are characterized using techniques such as NMR and mass spectrometry.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancer cells. The mechanism of action appears to involve the inhibition of key enzymes such as Caspase-3 and Topoisomerase IIα/β, which are crucial for cell proliferation and survival .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | < 10 |
| PC3 | < 15 |
Anti-inflammatory Activity
The compound has demonstrated notable anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and enzymes from immune cells. It has been shown to reduce the activity of β-glucuronidase and lysozyme from neutrophils, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
This compound also exhibits antimicrobial properties against various pathogens. Studies have reported its effectiveness against bacterial strains like Mycobacterium tuberculosis and fungal infections. The compound's ability to disrupt microbial cell membranes contributes to its antimicrobial efficacy .
Case Studies
Several studies highlight the biological activity of similar naphthoquinone derivatives:
- Study on Anticancer Properties :
- Anti-inflammatory Research :
- Antimicrobial Screening :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(2-Methylpropyl)amino]naphthalene-1,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution using 2-bromo-1,4-naphthoquinone and 2-methylpropylamine. A general protocol involves dissolving 2-bromo-1,4-naphthoquinone in a polar solvent (e.g., DMF or ethanol), adding excess amine (2-methylpropylamine), and stirring at room temperature for 10–30 minutes. Purification via silica gel column chromatography (eluent: hexane/ethyl acetate) yields the product in 40–70% efficiency. Optimization focuses on solvent choice, molar ratios (amine:quinone ≥ 2:1), and reaction time to minimize byproducts .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. Key NMR signals include:
- ¹H NMR : Aromatic protons (δ 7.8–8.5 ppm), methylpropylamino group (δ 1.0–1.5 ppm for CH₃, δ 2.5–3.0 ppm for N–CH₂).
- ¹³C NMR : Carbonyl carbons (δ 180–190 ppm), aromatic carbons (δ 120–140 ppm).
HRMS confirms molecular ion peaks (e.g., [M+H]⁺). FT-IR can validate N–H stretches (3200–3400 cm⁻¹) and quinone C=O (1650–1700 cm⁻¹) .
Q. How can researchers assess the acute toxicity of this compound in preclinical models?
- Methodological Answer : Follow OECD guidelines for acute oral toxicity (e.g., OECD 423) using Sprague-Dawley rats. Administer single doses (50–500 mg/kg) and monitor for 14 days. Key endpoints include mortality, body weight changes, and histopathology of liver/kidneys. Urine biomarkers (e.g., methylnaphthalene metabolites) can be quantified via GC-MS or HPLC .
Advanced Research Questions
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in naphthoquinone derivatives like this compound?
- Methodological Answer :
Systematic substitution : Vary the aminoalkyl chain (e.g., isopropyl, cyclohexyl) and introduce electron-withdrawing/donating groups on the quinone ring.
Biological assays : Test derivatives for antimicrobial activity (MIC assays against S. aureus or E. coli) or anticancer activity (MTT assays on HeLa or HepG2 cells).
Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like EGFR or DNA topoisomerases .
Q. How can contradictory data on the environmental persistence of naphthoquinone derivatives be resolved?
- Methodological Answer : Conduct a meta-analysis of degradation studies under standardized conditions (pH, UV exposure, microbial activity). For example:
- Photodegradation : Expose compounds to UV light (λ = 254 nm) in aqueous solutions and monitor half-life via HPLC.
- Biodegradation : Use OECD 301F respirometry with activated sludge to measure mineralization rates.
Discrepancies often arise from variations in experimental parameters (e.g., light intensity, microbial consortia) .
Q. What mechanistic insights can transcriptomics provide into the compound’s anticancer activity?
- Methodological Answer : Perform RNA sequencing on treated cancer cells (e.g., MCF-7 or PC-3 lines) to identify differentially expressed genes. Key pathways to analyze include:
- Oxidative stress : NRF2/KEAP1 signaling.
- Apoptosis : Caspase-3/9 activation and Bcl-2 suppression.
Validate findings with qPCR and Western blotting for proteins like p53 or PARP .
Key Considerations for Researchers
- Toxicity Data Gaps : Limited chronic toxicity studies exist; prioritize 90-day rodent assays (OECD 408) .
- Analytical Challenges : Use deuterated internal standards (e.g., d₈-naphthalene) to improve quantification accuracy in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
